molecular formula C9H9BrFN B2985910 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1780581-19-2

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2985910
CAS No.: 1780581-19-2
M. Wt: 230.08
InChI Key: MVNGHXOUJOLZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a versatile and high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active natural products and synthetic pharmaceuticals . The strategic incorporation of both bromo and fluoro substituents on the aromatic ring creates a multi-functionalized intermediate, enabling researchers to explore a diverse chemical space through further synthetic modification. The bromine atom serves as an excellent handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and amination reactions, allowing for the introduction of complex carbon and nitrogen-based fragments at the C7 position . Concurrently, the fluorine atom, a key feature in modern drug design, can influence a molecule's electronic properties, metabolic stability, and membrane permeability, and can also serve as a bioisostere . This unique combination makes it an ideal precursor for constructing novel compounds targeting a wide range of therapeutic areas. Research applications include the development of potential central nervous system (CNS) agents, given the documented activity of 1,8-disubstituted THIQ derivatives as calcium channel blockers and norepinephrine-dopamine reuptake inhibitors . Furthermore, disubstituted THIQ analogs have shown significant promise in infectious disease research, such as serving as inhibitors of mycobacterial targets, where the nature and positioning of the substituents are critical for binding affinity and potency . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNGHXOUJOLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the isoquinoline ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines .

Scientific Research Applications

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has diverse biological activities and is used primarily as a research chemical. The presence of bromine and fluorine enhances its biological activity compared to other tetrahydroisoquinoline derivatives.

Scientific Research Applications
this compound's applications include:

  • Antimicrobial studies A comparative analysis of this compound shows it to have antimicrobial properties.
  • Enzyme Inhibition It has the potential to inhibit specific enzymes that are crucial in disease pathways. For instance, it may affect kinases involved in cancer progression.
  • Receptor Binding It interacts with neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.
  • Nucleophilic Substitution Reactions The halogen substituents allow for various chemical transformations that can lead to the development of new derivatives with enhanced activity.

Comparison with Similar Compounds
this compound is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can influence the compound’s reactivity and biological activity, making it a valuable tool in chemical and biological research. Similar compounds include:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:

Antimicrobial Study A comparative analysis of this compound shows it to have antimicrobial properties.

Other related compounds
Other related compounds and their applications include:

  • 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications. It is used as a building block for the synthesis of more complex molecules in chemistry. The compound is studied for its potential biological activities, including antimicrobial and anticancer properties in biology. It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors in medicine, and can be used in the development of new materials or as a catalyst in various chemical processes in industry.
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a promising candidate for further drug development. In vivo experiments using mouse models demonstrated that oral administration of the compound led to a significant reduction in triglyceride levels and improved insulin sensitivity at doses as low as 3 mg/kg.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 7-bromo-8-fluoro-THIQ and its analogs:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Applications
7-Bromo-8-fluoro-THIQ Br (C7), F (C8) C₉H₉BrFN 242.09 Not explicitly listed Building block for CNS drug candidates
5-Bromo-8-fluoro-2-methyl-THIQ Br (C5), F (C8), CH₃ (N2) C₁₀H₁₁BrFN 244.10 1781489-28-8 Synthetic intermediate
8-Bromo-6-fluoro-THIQ Br (C8), F (C6) C₉H₉BrFN 242.09 1690812-16-8 Unspecified, likely a building block
7-Bromo-THIQ Br (C7) C₉H₁₀BrN 212.09 17680-55-6 Precursor for functionalized THIQs
8-Bromo-6-methoxy-THIQ Br (C8), OCH₃ (C6) C₁₀H₁₂BrNO 242.11 1220694-87-0 Synthetic intermediate for drug discovery
CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ] OH (C6, C7), naphthylmethyl (N1) C₂₀H₂₁NO₂ 307.39 Not provided Wound healing via VEGF induction
7-Bromo-1-(trifluoromethyl)-THIQ Br (C7), CF₃ (N1) C₁₀H₉BrF₃N 280.09 1391212-56-8 Medicinal chemistry applications

Key Differences and Implications

Substituent Position Effects: Bromo-Fluoro Pairing: The 7-bromo-8-fluoro substitution pattern may confer unique electronic effects compared to analogs like 5-bromo-8-fluoro-THIQ. Bromine at C7 (meta to the nitrogen) could enhance electrophilic substitution reactivity, while fluorine at C8 (para to the nitrogen) may stabilize the aromatic ring via electron withdrawal . Methoxy vs.

Functional Group Additions :

  • N1-Substituents : Compounds like CKD712 and 7-bromo-1-(trifluoromethyl)-THIQ feature bulky or electron-withdrawing groups at N1. CKD712’s naphthylmethyl group enables potent VEGF induction in fibroblasts, highlighting the role of N1 modifications in biological activity .

Synthetic Utility: 7-Bromo-THIQ (CAS 17680-55-6) is a precursor for diverse derivatives, including 7-bromo-8-fluoro-THIQ. Lithiation and fluorine–amine exchange reactions (as described for 8-fluoro-3,4-dihydroisoquinoline) are critical for introducing substituents .

Medicinal Chemistry

  • CKD712: Accelerates wound healing by inducing VEGF production through AMPK/HO-1 pathways in fibroblasts.
  • 7-Bromo-1-(trifluoromethyl)-THIQ : The trifluoromethyl group enhances metabolic stability, making it valuable in designing protease inhibitors or kinase modulators .

Material Science

  • Halogenated THIQs like 7-bromo-8-fluoro-THIQ are pivotal in creating compound libraries for high-throughput screening. Their reactivity enables diversification into chiral amines or heterocyclic frameworks .

Biological Activity

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (7-Br-8-F-THIQ) is a halogenated derivative of tetrahydroisoquinoline (THIQ), a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. The unique combination of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with 7-Br-8-F-THIQ, including its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Br-8-F-THIQ is C9H10BrFC_9H_{10}BrF. The presence of bromine at the 7th position and fluorine at the 8th position of the isoquinoline ring contributes to the compound's unique chemical reactivity. These halogen substituents can participate in various chemical reactions, enhancing the compound's biological interactions.

The biological activity of 7-Br-8-F-THIQ is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form stable interactions with these targets, leading to various biological effects. Studies have indicated that this compound may inhibit certain enzyme activities or modulate receptor functions, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that 7-Br-8-F-THIQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These MIC values are comparable to those of standard antibiotics, indicating the potential of 7-Br-8-F-THIQ as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 7-Br-8-F-THIQ has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines. The efficacy was assessed using cell viability assays with results summarized in the following table:

Table 1: Anticancer Activity of 7-Br-8-F-THIQ

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)0.2
Ishikawa (Endometrial Cancer)0.3

In comparison to Tamoxifen (IC50 = 5.14 µg/mL), the newly synthesized compounds demonstrated superior activity against both MCF-7 and Ishikawa cell lines .

Case Studies

Several studies have highlighted the therapeutic potential of 7-Br-8-F-THIQ:

  • Study on Breast Cancer : A study evaluated various THIQ derivatives for their antiproliferative activity against breast cancer cell lines. The results showed that compounds similar to 7-Br-8-F-THIQ exhibited significant cytotoxic effects compared to standard treatments like Tamoxifen .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of THIQ derivatives, including 7-Br-8-F-THIQ. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage.
  • Antiparasitic Activity : Research indicated that certain THIQ derivatives possess antiparasitic properties against Plasmodium falciparum. This suggests a broader spectrum of biological activity for compounds related to 7-Br-8-F-THIQ .

Q & A

Basic Question: What are the optimal synthetic routes for 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:
The synthesis typically involves cyclization of appropriately substituted phenethylamine derivatives. Key steps include:

  • Halogenation: Introduce bromo and fluoro groups via electrophilic substitution or coupling reactions (e.g., using boronic acid intermediates for regioselectivity) .
  • Cyclization: Use methanesulfonic acid or polyphosphoric acid to form the tetrahydroisoquinoline core .
  • Reduction: Sodium borohydride or catalytic hydrogenation to reduce intermediates to the tetrahydro form .

Example Protocol:

Start with 4-fluoro-phenethylamine.

Brominate at the 7-position using N-bromosuccinimide (NBS) under controlled conditions.

Cyclize using methanesulfonic acid at 80–100°C for 6–8 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 1: Reaction Conditions for Halogenation and Cyclization

StepReagentTemperatureTimeYieldReference
BrominationNBS, DMF0–5°C2 h75%
CyclizationMeSO3H100°C8 h82%

Basic Question: How to characterize purity and structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromo and fluoro groups induce distinct splitting and coupling constants) .
  • HPLC Analysis: Employ reversed-phase C18 columns with UV detection (λ = 254 nm). Validate purity with ≥95% area under the curve .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C9_9H10_{10}BrFN+^+) .

Critical Tip:

  • For fluorinated compounds, 19F^{19}F-NMR provides additional confirmation of substitution .

Advanced Question: How to evaluate its biological activity in wound healing or angiogenesis models?

Methodological Answer:

  • In Vitro Models:
    • VEGF Production Assay: Treat human dermal fibroblasts (HDFs) with the compound (1–10 µM) and quantify VEGF via ELISA. Use AMPK/HO-1 inhibitors (e.g., Compound C or zinc protoporphyrin) to validate pathways .
    • Migration Assay: Use scratch assays in HDFs; measure wound closure rates over 24–48 hours .
  • In Vivo Models:
    • Mouse Full-Thickness Wound Model: Apply topical formulations (e.g., 0.1% w/v in hydrogel) and track closure kinetics. Compare to CKD712, a structurally similar HO-1 inducer .

Table 2: Key Parameters for VEGF Assay in HDFs

ParameterValueReference
Concentration Range1–10 µM
Incubation Time24–48 h
VEGF QuantificationELISA (R&D Systems)

Advanced Question: How to resolve contradictions in substituent effects on pharmacological activity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., 6-bromo-7-methoxy-THIQ or 5-fluoro derivatives) and test in parallel assays .
  • Mechanistic Profiling: Use kinase inhibition panels or transcriptomics to identify off-target effects. For example, fluoro substituents may alter AMPK activation compared to methoxy groups .
  • Data Normalization: Control for solubility differences (e.g., logP variations due to halogens) using DMSO vehicle standardization .

Advanced Question: What in vivo models are suitable for neurotoxicity or cardiotoxicity studies?

Methodological Answer:

  • Neurotoxicity:
    • SH-SY5Y Cell Line: Expose to 10–100 µM of the compound and assess apoptosis via caspase-3 activation or MTT assays .
  • Cardiotoxicity:
    • Langendorff Perfused Heart Model: Evaluate ischemia-reperfusion injury modulation (similar to higenamine, a related THIQ derivative) .
  • Toxicokinetics: Monitor plasma levels in rodents using LC-MS/MS after oral or intravenous administration .

Advanced Question: How to optimize purity for pharmacological studies?

Methodological Answer:

  • HPLC Optimization: Use a mobile phase of 0.1% TFA in water/acetonitrile (70:30) with a flow rate of 1.0 mL/min. Retention time typically ~8–10 minutes .
  • Recrystallization: Purify from ethanol/water (1:3) to achieve ≥98% purity (validate via melting point and DSC) .
  • Stability Testing: Store at –20°C under nitrogen; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.